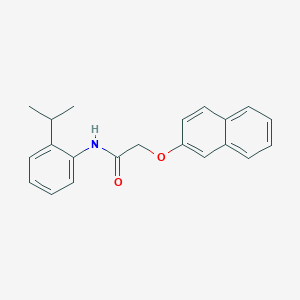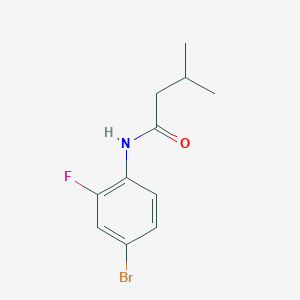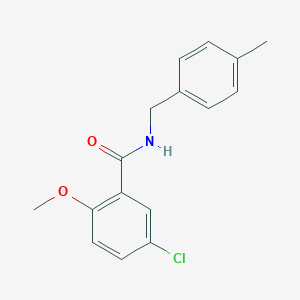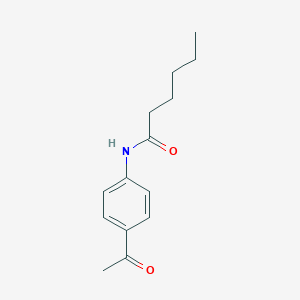
N-(2,4-dimethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)butanamide, also known as DMBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMBA is a member of the phenethylamine family of compounds and is structurally related to other psychoactive substances such as amphetamines and MDMA.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-(2,4-dimethoxyphenyl)butanamide has been used as a tool to study the role of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease.
In pharmacology, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use as a drug lead compound. N-(2,4-dimethoxyphenyl)butanamide has been shown to have activity at various receptors, including the serotonin and dopamine receptors, making it a promising compound for the development of new drugs. N-(2,4-dimethoxyphenyl)butanamide has also been studied for its potential use in the treatment of addiction and depression.
In medicinal chemistry, N-(2,4-dimethoxyphenyl)butanamide has been studied for its potential use in the synthesis of new compounds with improved pharmacological properties. N-(2,4-dimethoxyphenyl)butanamide has been used as a starting material for the synthesis of various analogs, which have been shown to have improved activity and selectivity at various receptors.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)butanamide is not fully understood, but it is believed to involve the modulation of monoamine neurotransmitters in the brain. N-(2,4-dimethoxyphenyl)butanamide has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a key role in mood regulation and reward processing. N-(2,4-dimethoxyphenyl)butanamide has also been shown to inhibit the reuptake of these neurotransmitters, leading to prolonged activity at the synapse.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased body temperature. N-(2,4-dimethoxyphenyl)butanamide has also been shown to induce the release of corticosterone, a stress hormone, and to increase the expression of immediate early genes in the brain, indicating increased neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-dimethoxyphenyl)butanamide has several advantages for lab experiments, including its high purity and yield, its availability, and its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)butanamide also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dimethoxyphenyl)butanamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential use in the treatment of addiction and depression, and the exploration of its role in neurodegenerative disorders. Furthermore, the study of N-(2,4-dimethoxyphenyl)butanamide may also lead to a better understanding of the role of monoamine neurotransmitters in the brain and their potential as drug targets.
Synthesemethoden
The synthesis of N-(2,4-dimethoxyphenyl)butanamide involves the reaction of 2,4-dimethoxybenzaldehyde with butanoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using chromatography techniques to obtain pure N-(2,4-dimethoxyphenyl)butanamide. The synthesis of N-(2,4-dimethoxyphenyl)butanamide has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)butanamide |
InChI |
InChI=1S/C12H17NO3/c1-4-5-12(14)13-10-7-6-9(15-2)8-11(10)16-3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
STRHTWQBIFPACY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Kanonische SMILES |
CCCC(=O)NC1=C(C=C(C=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




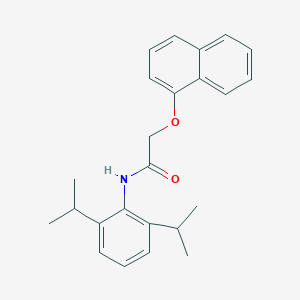
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)

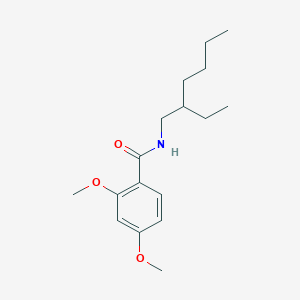


![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)
